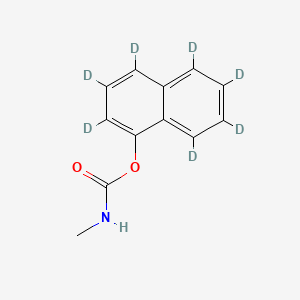

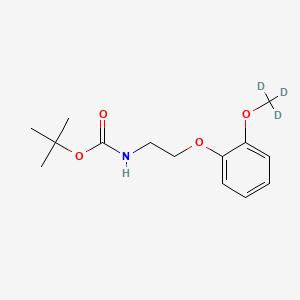

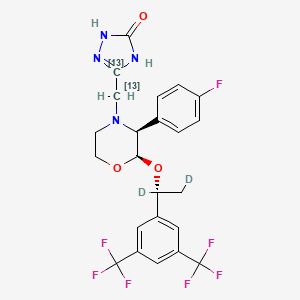

Leflunomide-d4

Übersicht

Beschreibung

Leflunomid-d4 ist eine deuterierte Form von Leflunomid, einem Pyrimidinsynthese-Inhibitor, der hauptsächlich als krankheitsmodifizierendes Antirheumatikum (DMARD) eingesetzt wird. Leflunomid-d4 wird häufig in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und den Metabolismus von Leflunomid zu untersuchen, da es Deuteriumatome enthält, die mithilfe der Massenspektrometrie nachgewiesen werden können.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Leflunomid-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Leflunomidmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Eine gängige Methode beinhaltet die Verwendung deuterierter Lösungsmittel im letzten Schritt der Synthese, um Wasserstoffatome gegen Deuterium auszutauschen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Leflunomid-d4 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung deuterierter Reagenzien und Lösungsmittel, um die Einarbeitung von Deuteriumatomen zu gewährleisten. Der Produktionsprozess ist optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen.

Wissenschaftliche Forschungsanwendungen

Leflunomide-d4 is used in various scientific research applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Leflunomide.

Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.

Drug Development: Used in the development of new drugs and formulations.

Biological Research: Studying the effects of Leflunomide on biological systems.

Medical Research: Investigating the therapeutic potential and mechanisms of action of Leflunomide in various diseases.

Wirkmechanismus

Target of Action

Leflunomide primarily targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential for the proliferation of cells, particularly activated lymphocytes .

Mode of Action

Leflunomide, an isoxazole derivative, inhibits DHODH, thereby preventing pyrimidine synthesis . This inhibition results in a halt in the proliferation of activated lymphocytes by arresting the cells during the G1/S phase of the cell cycle . The active metabolite of Leflunomide, A77-1726 (also known as teriflunomide), carries out this inhibitory action .

Biochemical Pathways

The primary biochemical pathway affected by Leflunomide is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, Leflunomide prevents the synthesis of ribonucleotide uridine monophosphate pyrimidine (rUMP), a key pyrimidine involved in DNA and RNA synthesis . This action specifically affects cells such as activated T cells that predominantly use the de novo pathway of pyrimidine synthesis .

Pharmacokinetics

Leflunomide is an oral drug that is rapidly absorbed from the gastrointestinal tract . It is almost completely converted into its active metabolite, A77-1726, by first-pass metabolism in the gut and liver . The pharmacokinetics of A77-1726 are linear at therapeutic doses, and it has a long elimination half-life of approximately 2 weeks . A77-1726 is highly bound to plasma proteins . Approximately 90% of a single dose of Leflunomide is eliminated, with 43% in urine, primarily as Leflunomide glucuronides and an oxalinic acid derivative of A77-1726, and 48% in feces, primarily as A77-1726 .

Result of Action

The inhibition of pyrimidine synthesis by Leflunomide leads to a decrease in the proliferation of activated lymphocytes . This results in a reduction in the immune response, thereby exerting an immunomodulatory and immunosuppressive effect . This is particularly beneficial in conditions like rheumatoid arthritis, where there is an overactive immune response .

Action Environment

The action of Leflunomide can be influenced by various environmental factors. For instance, nonspecific inducers of cytochrome P450 (CYP) and some drugs metabolized by CYP2C9 can affect the metabolism of A77-1726, and caution should be used in patients co-treated with them .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Leflunomide-d4, like its parent compound Leflunomide, interacts with the enzyme DHODH, a key player in the de novo synthesis of pyrimidines . This interaction inhibits the synthesis of pyrimidines, which are essential for DNA and RNA synthesis . This effect is particularly toxic to activated lymphocytes, which depend on de novo synthesis of uridine .

Cellular Effects

This compound impacts various types of cells and cellular processes. It acts as an immunomodulatory and immunosuppressive agent, largely through the inhibition of pyrimidine synthesis . This effect is particularly impactful on T cells, which have high activity in conditions like rheumatoid arthritis . By inhibiting pyrimidine synthesis, this compound can regulate T lymphocyte progression through the cell cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to its active form, teriflunomide, by first-pass metabolism in the gut wall and liver . Teriflunomide then inhibits the mitochondrial enzyme DHODH, preventing pyrimidine synthesis . This inhibition of pyrimidine synthesis halts T-cell proliferation by arresting the activated cell during the G1/S phase of the cell cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to confer rapid recovery from conditions like COVID-19, coupled with temporal immunologic changes

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in dogs with immune-mediated polyarthritis, this compound was administered at a mean dose of 2.6 mg/kg/day for a mean treatment duration of 1,566 days . The treatment was found to be safe and well-tolerated .

Metabolic Pathways

This compound is involved in the metabolic pathway of pyrimidine synthesis . It inhibits the enzyme DHODH, which is a crucial part of this pathway . This inhibition disrupts the production of pyrimidines, affecting the synthesis of DNA and RNA .

Transport and Distribution

This compound, due to its lipid solubility, can passively transport through cell membranes, including during oral absorption . It is rapidly and almost completely converted to its active form, teriflunomide, by first-pass metabolism in the gut wall and liver .

Subcellular Localization

Given that it inhibits a mitochondrial enzyme (DHODH), it can be inferred that it likely localizes to the mitochondria where it exerts its effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Leflunomide-d4 involves the incorporation of deuterium atoms into the Leflunomide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated solvents in the final step of the synthesis to exchange hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The production process is optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen

Leflunomid-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Leflunomid-d4 kann oxidiert werden, um seinen aktiven Metaboliten Teriflunomid-d4 zu bilden.

Reduktion: Reduktionsreaktionen können Leflunomid-d4 in seine Vorläuferverbindungen zurückverwandeln.

Substitution: Leflunomid-d4 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Das Hauptprodukt ist Teriflunomid-d4.

Reduktion: Die Hauptprodukte sind die Vorläuferverbindungen von Leflunomid-d4.

Substitution: Die Produkte hängen von der spezifischen Substitutionsreaktion und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Leflunomid-d4 wird in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:

Pharmakokinetik: Studium der Absorption, Verteilung, des Metabolismus und der Ausscheidung von Leflunomid.

Metabolismusstudien: Untersuchung der Stoffwechselwege und Identifizierung von Metaboliten.

Arzneimittelentwicklung: Einsatz bei der Entwicklung neuer Medikamente und Formulierungen.

Biologische Forschung: Studium der Auswirkungen von Leflunomid auf biologische Systeme.

Medizinische Forschung: Untersuchung des therapeutischen Potenzials und der Wirkmechanismen von Leflunomid bei verschiedenen Krankheiten.

Wirkmechanismus

Leflunomid-d4 übt seine Wirkung aus, indem es das Enzym Dihydroorotat-Dehydrogenase (DHODH) hemmt, das an der De-novo-Synthese von Pyrimidinen beteiligt ist. Diese Hemmung führt zu einer Abnahme der Produktion von Pyrimidinen, die für die DNA- und RNA-Synthese unerlässlich sind. Dadurch hemmt Leflunomid-d4 die Proliferation von schnell teilenden Zellen, wie z. B. aktivierten Lymphozyten, und übt immunmodulatorische und entzündungshemmende Wirkungen aus .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Teriflunomid: Der aktive Metabolit von Leflunomid, ebenfalls ein DHODH-Inhibitor.

Methotrexat: Ein weiteres DMARD, das Dihydrofolat-Reduktase hemmt.

Sulfasalazin: Ein DMARD mit entzündungshemmenden Eigenschaften.

Hydroxychloroquin: Ein Antimalariamittel mit immunmodulatorischen Wirkungen.

Einzigartigkeit von Leflunomid-d4

Leflunomid-d4 ist einzigartig aufgrund des Vorhandenseins von Deuteriumatomen, die es in pharmakokinetischen und metabolischen Studien nützlich machen. Die Deuteriumatome bieten einen deutlichen Massenunterschied, der mithilfe der Massenspektrometrie nachgewiesen werden kann, wodurch eine präzise Verfolgung und Analyse der Verbindung in biologischen Systemen ermöglicht wird.

Eigenschaften

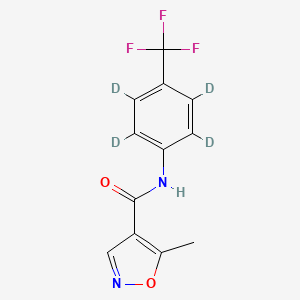

IUPAC Name |

5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOGYURTWQBHIL-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

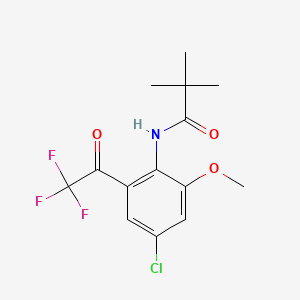

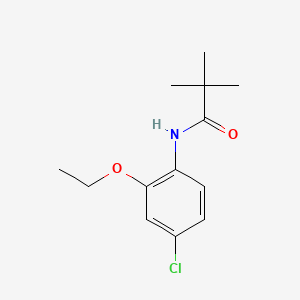

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

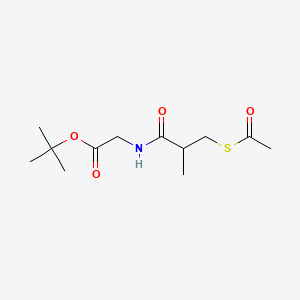

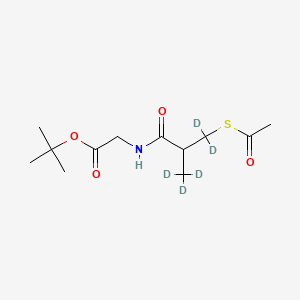

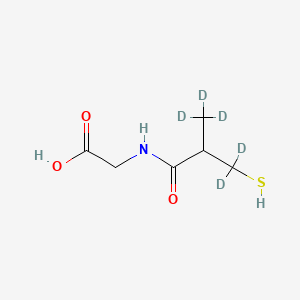

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)